molecular formula C13H14N2O2 B14692073 1-Nitro-N-(propan-2-yl)naphthalen-2-amine CAS No. 35624-22-7

1-Nitro-N-(propan-2-yl)naphthalen-2-amine

Katalognummer: B14692073
CAS-Nummer: 35624-22-7
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: YHRKPQONPOQFMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Nitro-N-(propan-2-yl)naphthalen-2-amine is a chemical compound that belongs to the class of nitroamines It is characterized by the presence of a nitro group (-NO2) attached to the naphthalene ring and an isopropyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-N-(propan-2-yl)naphthalen-2-amine typically involves the nitration of naphthalen-2-amine followed by alkylation with isopropyl halides. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Analyse Chemischer Reaktionen

Types of Reactions

1-Nitro-N-(propan-2-yl)naphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Nitro-N-(propan-2-yl)naphthalen-2-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Nitro-N-(propan-2-yl)naphthalen-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound potentially useful in cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalen-1-amine: Lacks the nitro and isopropyl groups.

    Naphthalen-2-amine: Similar structure but without the nitro group.

    1-Nitro-N-(ethyl)naphthalen-2-amine: Similar but with an ethyl group instead of an isopropyl group.

Uniqueness

1-Nitro-N-(propan-2-yl)naphthalen-2-amine is unique due to the presence of both the nitro and isopropyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

35624-22-7

Molekularformel

C13H14N2O2

Molekulargewicht

230.26 g/mol

IUPAC-Name

1-nitro-N-propan-2-ylnaphthalen-2-amine

InChI

InChI=1S/C13H14N2O2/c1-9(2)14-12-8-7-10-5-3-4-6-11(10)13(12)15(16)17/h3-9,14H,1-2H3

InChI-Schlüssel

YHRKPQONPOQFMD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.